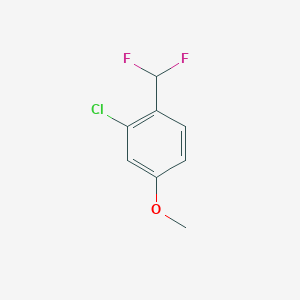
3-Chloro-4-(difluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(difluoromethyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon is a common method for reducing the difluoromethyl group.
Major Products Formed
Substitution Reactions: Products include 2-amino-1-(difluoromethyl)-4-methoxybenzene and 2-thio-1-(difluoromethyl)-4-methoxybenzene.
Oxidation Reactions: Products include 2-chloro-1-(difluoromethyl)-4-methoxybenzaldehyde and 2-chloro-1-(difluoromethyl)-4-methoxybenzoic acid.
Reduction Reactions: The major product is 2-chloro-1-methyl-4-methoxybenzene.
Aplicaciones Científicas De Investigación
2-Chloro-1-(difluoromethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity to proteins and enzymes. The methoxy group can influence the compound’s electronic properties, enhancing its reactivity in certain chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1-difluoroethane: This compound shares the chloro and difluoromethyl groups but lacks the aromatic ring and methoxy group.
2-Chloro-1,1-difluoroethylene: Similar in structure but contains a double bond, leading to different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains similar functional groups but differs in the overall molecular structure and applications.
Uniqueness
2-Chloro-1-(difluoromethyl)-4-methoxybenzene is unique due to the combination of its functional groups and aromatic ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with specific desired properties.
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
2-chloro-1-(difluoromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 |
Clave InChI |
LRUAKEAZLSSOIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



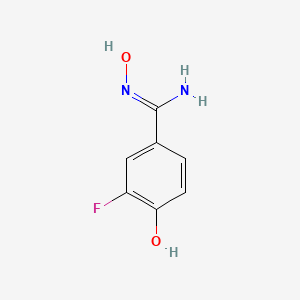
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
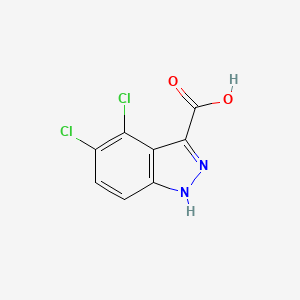

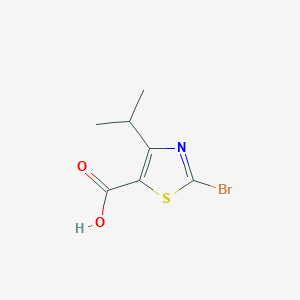
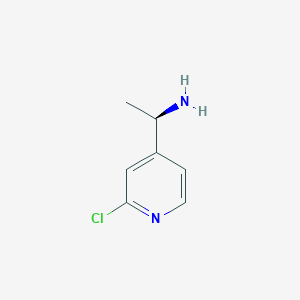
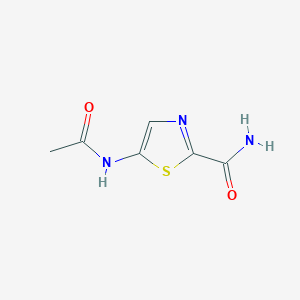
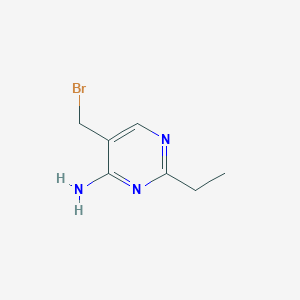
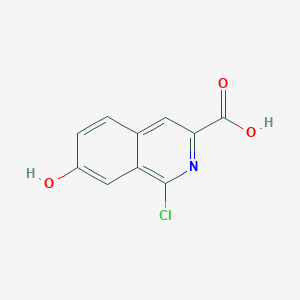
![(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)

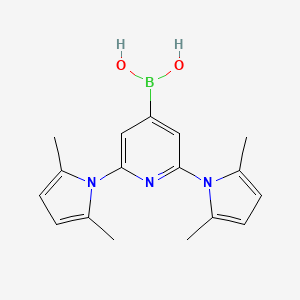
![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
